

An In-depth Technical Guide to 2-Amino-4-chloronicotinaldehyde

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Compound of Interest

Compound Name: 2-Amino-4-chloronicotinaldehyde

Cat. No.: B580197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of **2-Amino-4-chloronicotinaldehyde**. The information is curated for professionals in chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical and Physical Properties

2-Amino-4-chloronicotinaldehyde, with the systematic name 2-amino-4-chloropyridine-3-carbaldehyde, is a substituted pyridine derivative. Its structure incorporates an amino group, a chloro substituent, and an aldehyde functional group, making it a versatile building block in organic synthesis. The compound typically appears as a crystalline solid and is soluble in common organic solvents.^[1]

Property	Value
Molecular Formula	C ₆ H ₅ ClN ₂ O
Molecular Weight	156.57 g/mol
CAS Number	884004-48-2
Physical Form	Solid
Purity	Typically available at ≥97%
Predicted Boiling Point	308.4 ± 42.0 °C
Melting Point	Data not explicitly reported. The isomer 2-amino-5-chloronicotinaldehyde has a melting point of 169-171°C, suggesting a similar range. [1]
Solubility	Expected to have limited water solubility but good solubility in polar organic solvents like methanol, ethanol, and DMSO. [1]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C.

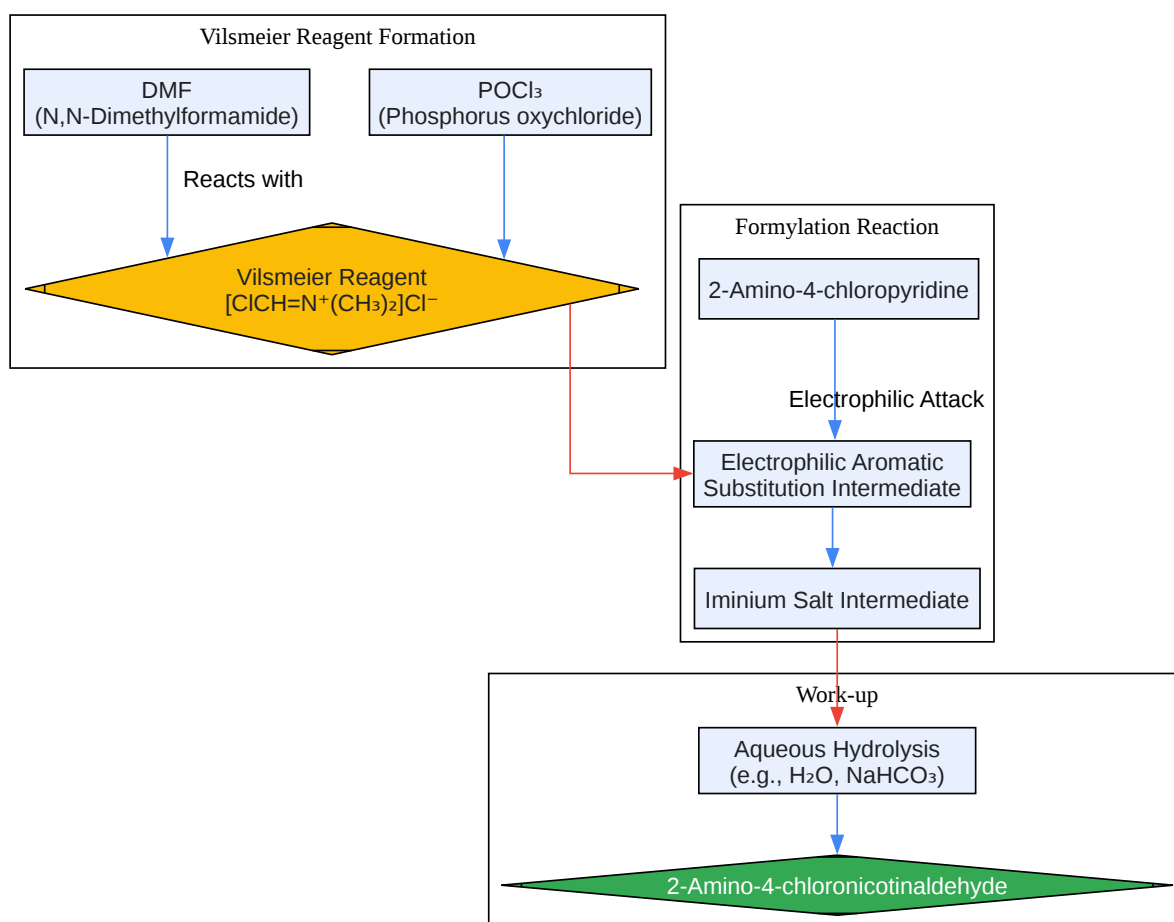
Spectroscopic Data

While detailed, experimentally verified spectra for **2-Amino-4-chloronicotinaldehyde** are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to the aldehyde proton (CHO, likely a singlet around 9-10 ppm), aromatic protons on the pyridine ring, and a broad signal for the amino group (NH ₂) protons. For the related 4-amino-2-chloronicotinaldehyde, signals were observed at δ 9.81 (s, 1H), 8.97 (m, 1H), and 7.48-7.52 (m, 1H) in CDCl ₃ . ^[2]
¹³ C NMR	Resonances for the aldehyde carbonyl carbon (typically >180 ppm), and distinct signals for the carbon atoms of the pyridine ring, influenced by the electronic effects of the amino, chloro, and aldehyde substituents.
IR Spectroscopy	Characteristic absorption bands are expected for N-H stretching of the amino group (around 3300-3500 cm ⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm ⁻¹), C=N and C=C stretching of the pyridine ring, and a C-Cl stretching band.
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z 156, with a characteristic (M+2) ⁺ peak at m/z 158 with approximately one-third the intensity, corresponding to the ³⁷ Cl isotope.

Synthesis and Experimental Protocols

The synthesis of **2-Amino-4-chloronicotinaldehyde** is often achieved through the formylation of an appropriate aminopyridine precursor. The Vilsmeier-Haaf reaction is a commonly cited method for this type of transformation.^{[1][3]}



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Caption: Workflow for the Vilsmeier-Haaf Synthesis.

Representative Experimental Protocol (Vilsmeier-Haaf Reaction)

This protocol is a generalized procedure based on established Vilsmeier-Haaf formylation reactions.[3][4][5] Researchers should optimize conditions for specific laboratory settings.

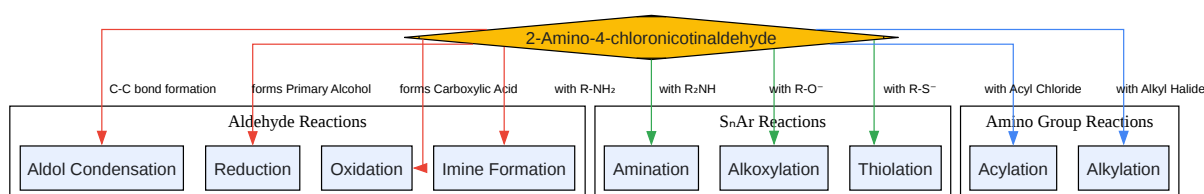
- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with constant stirring under an inert atmosphere. The reaction is exothermic and should be controlled to maintain a low temperature (0-5 °C). Stir the mixture for approximately 30 minutes to ensure complete formation of the Vilsmeier reagent.
- **Addition of Substrate:** Dissolve the starting material, 2-amino-4-chloropyridine, in a suitable solvent (e.g., additional DMF or a chlorinated solvent) and add it slowly to the freshly prepared Vilsmeier reagent.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may then be heated (e.g., to 60-80 °C) for several hours to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice.
- **Neutralization and Extraction:** Neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly alkaline. This will hydrolyze the intermediate iminium salt to the final aldehyde product. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **2-Amino-4-chloronicotinaldehyde**.

Chemical Reactivity and Potential Applications

The multifunctionality of **2-Amino-4-chloronicotinaldehyde** makes it a valuable intermediate for synthesizing more complex heterocyclic systems. Its primary reactive sites are the aldehyde, the amino group, and the chlorine-substituted carbon on the pyridine ring.

- **Nucleophilic Substitution:** The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (S_NAr) reactions, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols).^[1]
- **Aldehyde Chemistry:** The aldehyde group can undergo a wide range of reactions, including condensation (e.g., aldol, Knoevenagel), oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines or Schiff bases.^[1]
- **Amino Group Reactivity:** The amino group can be acylated, alkylated, or diazotized, providing further avenues for molecular elaboration.

These reactive handles make the compound a promising scaffold for medicinal chemistry and materials science. Substituted nicotinaldehydes and chloropyridines are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals.^[4]



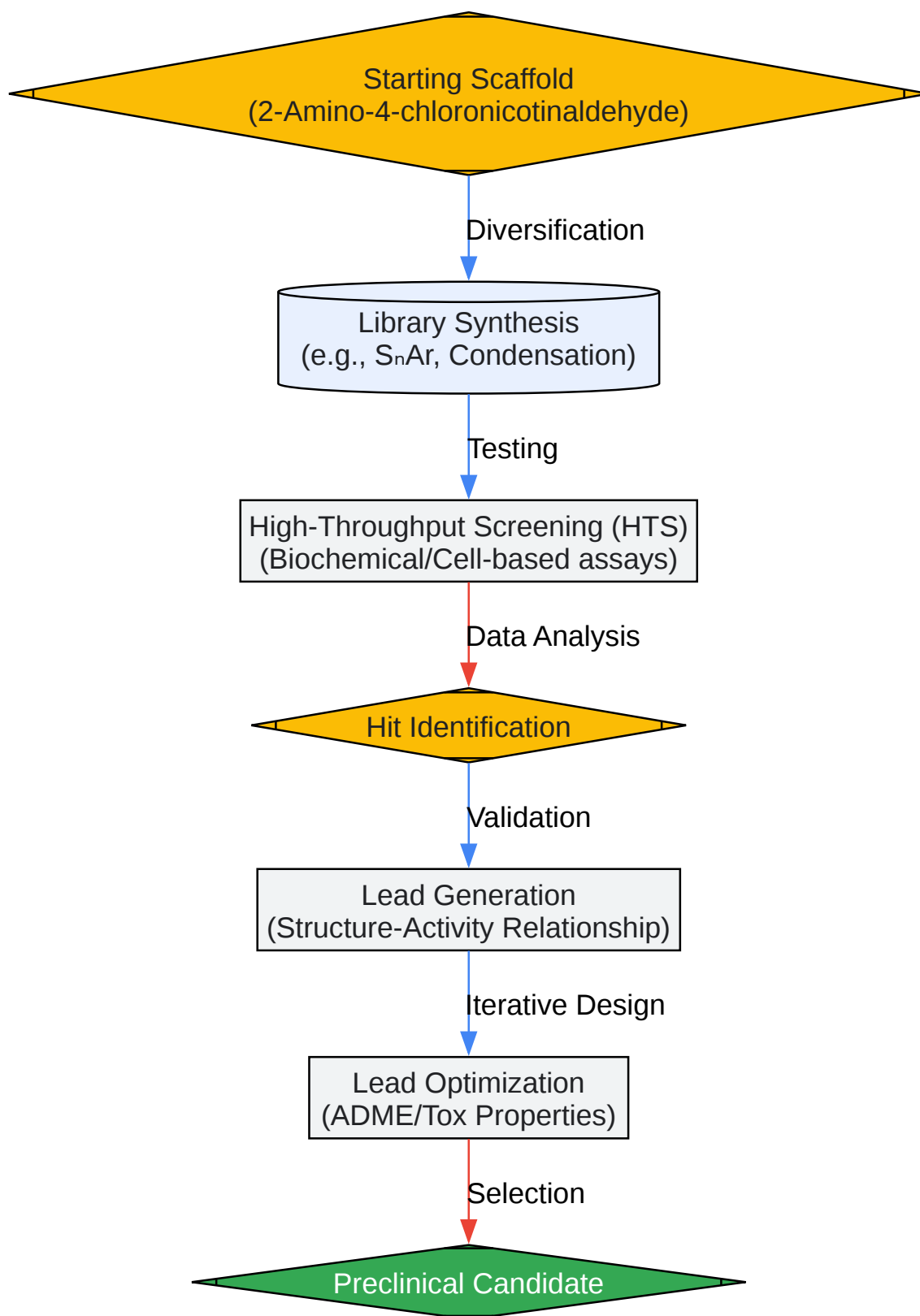
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Caption: Key Reactivity Pathways of the Core Compound.

Biological Activity and Drug Discovery Potential

While specific signaling pathway involvement for **2-Amino-4-chloronicotinaldehyde** is not documented, the broader class of substituted pyridines and nicotinaldehydes are prevalent in biologically active molecules, including agrochemicals and pharmaceuticals. Nicotinamide adenine dinucleotide (NAD) biosynthesis, a critical cellular process, can be influenced by nicotinaldehyde precursors. The structural motifs present in this compound are found in molecules with anticancer, antimicrobial, and fungicidal properties.^[6]^[7]

Therefore, **2-Amino-4-chloronicotinaldehyde** serves as an excellent starting point or scaffold in a drug discovery workflow. Its versatile reactivity allows for the generation of diverse chemical libraries for screening against various biological targets.



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Caption: Logical Workflow for Drug Discovery.

Safety Information

Based on data for structurally similar compounds, **2-Amino-4-chloronicotinaldehyde** should be handled with care.

- Hazard Statements: May be harmful if swallowed (H302).
- Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
- Signal Word: Warning
- Pictogram: GHS07 (Exclamation Mark)

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE) in a well-ventilated area.

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